Methyl 4-(propylcarbamoyl)benzoate
Overview
Description
Methyl 4-(propylcarbamoyl)benzoate is an organic compound with the molecular formula C12H15NO3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the para position is substituted with a propylcarbamoyl group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(propylcarbamoyl)benzoate can be synthesized through a multi-step process involving the esterification of 4-aminobenzoic acid followed by the introduction of a propyl group. The general synthetic route involves:
Esterification: 4-aminobenzoic acid is reacted with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 4-aminobenzoate.
Carbamoylation: The methyl 4-aminobenzoate is then reacted with propyl isocyanate under controlled conditions to introduce the propylcarbamoyl group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(propylcarbamoyl)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-(propylcarbamoyl)benzoic acid.
Reduction: The carbamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the activating effect of the carbamoyl group.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Hydrolysis: 4-(propylcarbamoyl)benzoic acid.
Reduction: Methyl 4-(propylamino)benzoate.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
Methyl 4-(propylcarbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its structural similarity to certain pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(propylcarbamoyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The propylcarbamoyl group can form hydrogen bonds and other interactions with target molecules, influencing their function and stability.
Comparison with Similar Compounds
Methyl 4-(propylcarbamoyl)benzoate can be compared with other similar compounds such as:
Methyl 4-(methylcarbamoyl)benzoate: Similar structure but with a methyl group instead of a propyl group.
Methyl 4-(ethylcarbamoyl)benzoate: Similar structure but with an ethyl group instead of a propyl group.
Methyl 4-(butylcarbamoyl)benzoate: Similar structure but with a butyl group instead of a propyl group.
The uniqueness of this compound lies in the specific properties imparted by the propyl group, which can influence its reactivity and interactions compared to its methyl, ethyl, or butyl analogs.
Properties
IUPAC Name |
methyl 4-(propylcarbamoyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-8-13-11(14)9-4-6-10(7-5-9)12(15)16-2/h4-7H,3,8H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXBEZMEJAQBMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589373 | |
Record name | Methyl 4-(propylcarbamoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216162-45-7 | |
Record name | Methyl 4-(propylcarbamoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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